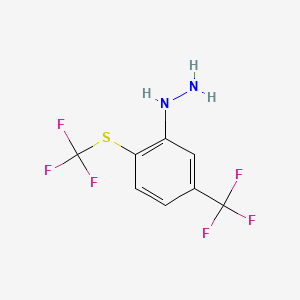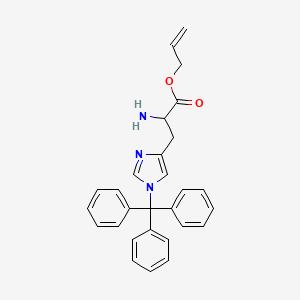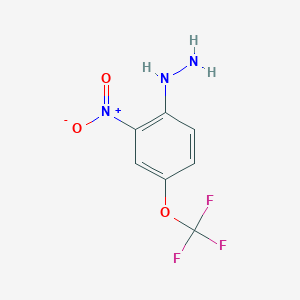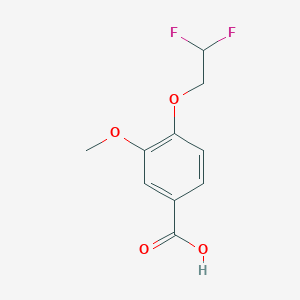
4-(2,2-Difluoro-ethoxy)-3-methoxy-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-Difluoro-ethoxy)-3-methoxy-benzoic acid is an organic compound with the molecular formula C10H10F2O4 It is characterized by the presence of a difluoroethoxy group and a methoxy group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoro-ethoxy)-3-methoxy-benzoic acid typically involves the reaction of 4-hydroxy-3-methoxybenzoic acid with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4-(2,2-Difluoro-ethoxy)-3-methoxy-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluoroethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
4-(2,2-Difluoro-ethoxy)-3-methoxy-benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 4-(2,2-Difluoro-ethoxy)-3-methoxy-benzoic acid involves its interaction with specific molecular targets and pathways. The difluoroethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The methoxy group may contribute to the compound’s binding affinity to certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .
類似化合物との比較
Similar Compounds
4-Bromo-3-(2,2-difluoro-ethoxy)-benzoic acid methyl ester: Similar structure but with a bromine atom and a methyl ester group.
2-(2,2-Difluoroethoxy)-6-trifluoromethyl-phenylpropyl sulfur ether: Contains a trifluoromethyl group and a sulfur ether linkage.
Uniqueness
4-(2,2-Difluoro-ethoxy)-3-methoxy-benzoic acid is unique due to the combination of its difluoroethoxy and methoxy groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials.
特性
分子式 |
C10H10F2O4 |
|---|---|
分子量 |
232.18 g/mol |
IUPAC名 |
4-(2,2-difluoroethoxy)-3-methoxybenzoic acid |
InChI |
InChI=1S/C10H10F2O4/c1-15-8-4-6(10(13)14)2-3-7(8)16-5-9(11)12/h2-4,9H,5H2,1H3,(H,13,14) |
InChIキー |
QOGWVTSWYRAFDB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 7-(methylamino)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14060230.png)
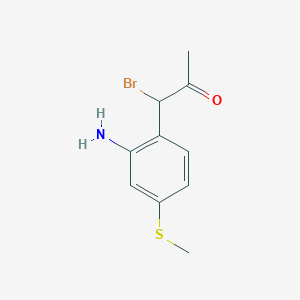
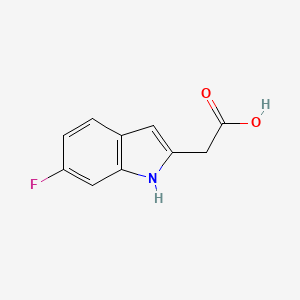
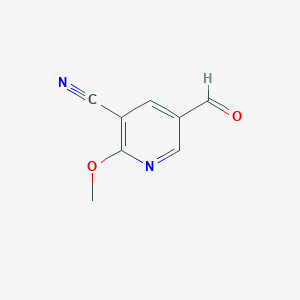
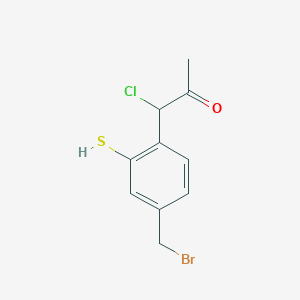
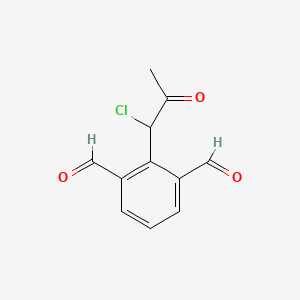

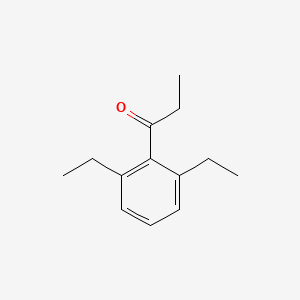
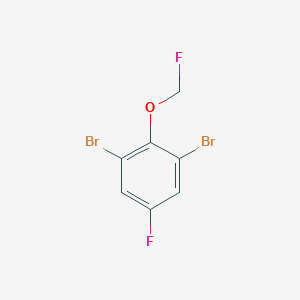
![7-Amino-2-bromothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B14060272.png)
